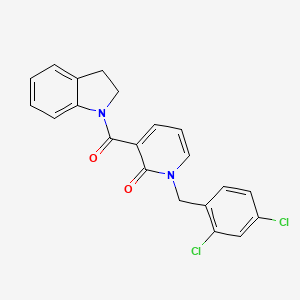

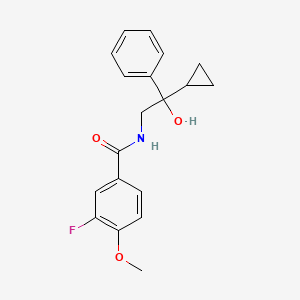

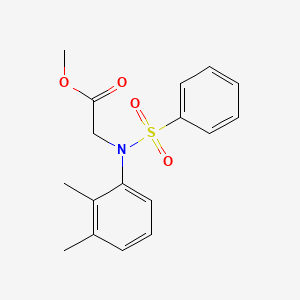

1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, also known as DIBO, is a small molecule inhibitor that has been extensively studied in the field of cancer research. DIBO has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.

Scientific Research Applications

Efficient Synthesis Methods

Research has developed novel synthetic pathways for the efficient creation of complex heterocyclic compounds, which share structural similarities or synthetic pathways with 1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one. For example, Katritzky et al. (2000) introduced a new three-carbon synthon for synthesizing benzannelated and 1-(2-arylethenyl) heterocycles, demonstrating the versatility of synthetic approaches for creating complex molecular architectures (Katritzky et al., 2000).

Catalysis and Functionalization

The development of catalytic methods for the functionalization of C-H bonds represents a significant area of research. Dick et al. (2004) described a highly practical Pd(II)-catalyzed method for the regio- and chemoselective oxidative functionalization of arenes and alkanes, showcasing the potential for direct modifications of molecular frameworks under mild conditions (Dick et al., 2004).

Molecular Docking and Drug Design

Venkateshan et al. (2020) explored the synthesis, quantum chemical, modeling, and molecular docking analysis of azafluorene derivatives as inhibitors of SARS CoV-2 RdRp. Their work underscores the importance of computational tools in evaluating the potential biological activities of complex molecules, which could extend to the assessment of compounds like 1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one in various biological contexts (Venkateshan et al., 2020).

Material Science and Optoelectronic Properties

Research on the optoelectronic and charge transfer properties of compounds with structural features similar to the compound could provide insights into its potential applications in material science. Irfan et al. (2019) investigated various optoelectronic and charge transfer properties at the molecular and solid-state bulk levels, highlighting the role of structural features in determining material properties (Irfan et al., 2019).

properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O2/c22-16-8-7-15(18(23)12-16)13-24-10-3-5-17(20(24)26)21(27)25-11-9-14-4-1-2-6-19(14)25/h1-8,10,12H,9,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSQUEXOGKLVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2815519.png)

![3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2815520.png)

![3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2815523.png)

![4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2815530.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2815536.png)

![2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide](/img/structure/B2815539.png)